molecular formula C6H5BrN2O2 B1282704 2-Bromo-6-methyl-4-nitropyridine CAS No. 97944-46-2

2-Bromo-6-methyl-4-nitropyridine

Cat. No. B1282704
CAS RN: 97944-46-2
M. Wt: 217.02 g/mol
InChI Key: BVBRVPXLHHOEMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multistep reactions including substitution, nitration, and other functional group transformations. For instance, 2-amino-3-nitropyridine-6-methoxy was synthesized from 2,6-Dichloropyridine through a sequence of substitution, nitration, ammoniation, and oxidation steps . Similarly, 2-Amino-6-bromopyridine was prepared using diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation . These methods suggest that the synthesis of 2-Bromo-6-methyl-4-nitropyridine could potentially be achieved through analogous synthetic routes.

Molecular Structure Analysis

The molecular structure of pyridine derivatives has been extensively studied using various spectroscopic and computational methods. For example, the crystal structure of 2-Bromo-4-nitropyridine N-oxide was determined to be orthorhombic with specific intermolecular interactions . Quantum mechanical calculations and spectroscopic studies on similar compounds, such as 2-Amino-3-bromo-5-nitropyridine, provide detailed information on vibrational frequencies, molecular geometry, and electronic properties . These studies can be used to infer the molecular structure of 2-Bromo-6-methyl-4-nitropyridine.

Chemical Reactions Analysis

The reactivity of bromo- and nitro-substituted pyridines has been explored in various chemical reactions. For instance, 2-Bromo-6-isocyanopyridine has been identified as a versatile reagent in multicomponent chemistry, demonstrating its utility in the synthesis of complex molecules like opioids . The reactions of 2- and 4-bromomethyl-3-nitropyridine with aromatic amines have been shown to yield pyrazolo-pyridines under certain conditions . These findings suggest that 2-Bromo-6-methyl-4-nitropyridine may also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their substituents. For example, the vibrational spectra and polarized vibrational spectra of 2-Bromo-4-nitropyridine N-oxide have been correlated with its crystal structure . The electronic and vibrational characteristics of 2-Amino-3-bromo-5-nitropyridine were investigated using density functional theory (DFT) calculations and spectroscopic methods, providing insights into its stability, reactivity, and potential as a non-linear optical (NLO) material . These studies can help predict the properties of 2-Bromo-6-methyl-4-nitropyridine, such as its spectroscopic signatures, reactivity indices, and NLO behavior.

Scientific Research Applications

Chemical Properties and Synthesis

  • 2-Bromo-6-methyl-4-nitropyridine is used in the synthesis of various chemical compounds. For instance, it plays a role in the preparation of homoleptic and heteroleptic iron(II) and ruthenium(II) complexes. These complexes are investigated for their chemical and electrochemical properties (Fallahpour, Neuburger & Zehnder, 1999).
  • The reactivity of nitropyridines, including derivatives of 2-Bromo-6-methyl-4-nitropyridine, is influenced by the solvent used. This understanding aids in the development of synthesis methods for various aminopyridine derivatives (Hertog & Jouwersma, 1953).

Crystal Structure Analysis

  • The crystal structure of 2-Bromo-4-nitropyridine N-oxide has been determined, providing insights into its molecular arrangement and intermolecular interactions. This information is crucial for understanding its chemical behavior and potential applications (Hanuza et al., 2002).

Vibrational Spectral Studies

  • Vibrational spectral studies of derivatives of 2-Bromo-6-methyl-4-nitropyridine have been conducted, offering valuable information about molecular stability and bond strength. These studies are essential for predicting the behavior of these compounds in various chemical processes (Balachandran, Lakshmi & Janaki, 2012).

Industrial Scale Synthesis

  • The compound has been synthesized on a large scale, especially in contexts such as hydrogen peroxide oxidations. The development of safe and reproducible protocols for this synthesis is crucial for industrial applications (Agosti et al., 2017).

Molecular and Crystal Structures

  • Studies on the molecular and crystal structures of nitropyridine derivatives, including 2-Bromo-6-methyl-4-nitropyridine, have been conducted to understand their molecular arrangements and hydrogen bonding patterns. This research is significant for the design of new materials and compounds (Bryndal et al., 2012).

Safety And Hazards

“2-Bromo-6-methyl-4-nitropyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-bromo-6-methyl-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-2-5(9(10)11)3-6(7)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBRVPXLHHOEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60540250
Record name 2-Bromo-6-methyl-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methyl-4-nitropyridine

CAS RN

97944-46-2
Record name 2-Bromo-6-methyl-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Puszko - Chemistry of Heterocyclic Compounds, 1998 - Springer
The UV spectra of 2-bromopicolines, their N-oxides, and 2-bromo-4-nitropicoline N-oxides are presented and the influence of substituents onλ max andε max of spectral bands are …
Number of citations: 2 link.springer.com
M Delbianco, L Lamarque, D Parker - Organic & Biomolecular …, 2014 - pubs.rsc.org
… 2,2,2-Trifluoroethyl 4-(ethoxyhydrophosphoryl)benzenesulfonate (1.60 g, 4.82 mmol) was added to degassed toluene (40 mL), followed by 2-bromo-6-methyl-4-nitropyridine (1.00 g, …
Number of citations: 15 pubs.rsc.org
A FRAWLEY - 2017 - etheses.dur.ac.uk
Sensitised lanthanide complexes based on macrocyclic chelating ligands have been used extensively to study biological function at a cellular level, due to their very bright and long-…
Number of citations: 1 etheses.dur.ac.uk
A Puszko - 1990 - chempap.org
Dipole moment values of 2-halopicolines, their TV-oxides, and 2-halo--4-nitropicoline TV-oxides are calculated from the permittivity and refractive indices measurements as well as by …
Number of citations: 13 chempap.org
A Puszko - Magnetic resonance in chemistry, 1992 - Wiley Online Library
The 13 C NMR spectra of 2‐halopicolines, 2‐halopicoline N‐oxides and 2‐halo‐4‐nitropicoline N‐oxides were recorded and their chemical shifts assigned. The influence of the …

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